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Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the in vivo delivery of RNA
therapeutics, a prominence underscored by the success of mMRNA-based vaccines.[1] These
nanoparticles are typically composed of four key lipid components: an ionizable lipid, a
phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[2][3] The ionizable lipid is critical,
as it is positively charged at a low pH, which facilitates the encapsulation of negatively charged
MRNA during formulation, but is near-neutral at physiological pH, which reduces toxicity.

DAL4 is a novel diamino lipid designed for the formulation of LNPs intended to deliver mRNA
payloads, particularly in the context of cancer immunotherapy. Preclinical research has
demonstrated the potential of DAL4-LNPs to effectively deliver mRNA to tumor cells, inducing
the expression of encoded proteins like cytokines (e.g., IL-12, IL-27) to stimulate an anti-tumor
immune response. This document provides detailed protocols for the preparation,
characterization, and preclinical evaluation of DAL4-LNPs for researchers, scientists, and drug
development professionals.

DAL4 LNP Formulation and Characteristics
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The formulation of DAL4-LNPs is achieved by the rapid mixing of a lipid mixture in an organic
solvent (ethanol) with an aqueous solution of MRNA at a low pH. The microfluidic mixing
technique is recommended for producing LNPs with consistent and controlled physicochemical
properties.

Table 1: DAL4 LNP Formulation Parameters

Role in
Component Example Material Molar Ratio (%) .
Formulation
Encapsulates mRNA
lonizable Lipid Diamino lipid DAL4 50 and facilitates
endosomal escape.
DSPC (1,2-distearoyl- Provides structural
Helper Lipid sn-glycero-3- 10 integrity to the
phosphocholine) nanoparticle.
Enhances particle
. stability and
Structural Lipid Cholesterol 38.5

modulates membrane
fluidity.

Controls particle size

and increases
PEGylated Lipid DMG-PEG 2000 15 circulation time by

reducing protein

binding.

Table 2: Expected Physicochemical Properties of DAL4-mRNA LNPs
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Parameter Target Value

Method of Analysis

Size (Hydrodynamic Diameter) 80 - 150 nm

Dynamic Light Scattering
(DLS)

Polydispersity Index (PDI) <0.2

Dynamic Light Scattering
(DLS)

Near-neutral (-10 mV to +10

Zeta Potential (at pH 7.4)
mV)

Electrophoretic Light
Scattering (ELS)

MRNA Encapsulation
- > 90%
Efficiency

Quant-iT RiboGreen Assay

Experimental Workflows and Protocols
LNP Preparation and Purification Workflow

The overall process involves preparing the lipid and mRNA solutions, mixing them using a
microfluidic device to induce LNP self-assembly, and then purifying the resulting nanoparticles
through dialysis or tangential flow filtration (TFF) to remove the organic solvent and exchange

the buffer to a physiological pH.

Solution Preparation

Prepare mRNA Formulation
in Low pH Buffer

(e.g., Sodium Citrate, pH 4.0)
Microfluidic Mixing
(3:1 Aqueous:Ethanol Ratio)

Prepare Lipid Mix >

Dialysis / TFF
(Buffer exchange to PBS, pH 7.4)

Purification & Final Formulation

Final DAL4-mRNA LNPs
(Store at 4°C or -80°C)

Sterile Filtration
(0.22 um filter)

(DAL4, DSPC, Cholesterol, PEG-Lipid)
in Ethanol

Workflow for DAL4-LNP Preparation and Purification

Click to download full resolution via product page

A diagram of the DAL4-LNP preparation and purification workflow.

Protocol 2.1: DAL4-LNP Formulation via Microfluidic

Mixing

Materials:
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e Diamino lipid DAL4

o DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

e Cholesterol

e DMG-PEG 2000

» Ethanol (200 proof, RNase-free)

o MRNA transcript in RNase-free water

e Sodium Citrate buffer (50 mM, pH 4.0, RNase-free)

e Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

» Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

¢ Dialysis cassettes (10K MWCO)

Procedure:

e Aqueous Phase Preparation: Dilute the mRNA stock solution in 50 mM Sodium Citrate buffer
(pH 4.0) to the desired final concentration.

o Organic Phase Preparation:

o Prepare stock solutions of DAL4, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.

o Combine the lipid stock solutions in an RNase-free tube to achieve the target molar ratio
of 50:10:38.5:1.5 (DAL4:DSPC:Cholesterol:DMG-PEG).

e Microfluidic Mixing:

o Set up the microfluidic mixing system according to the manufacturer's instructions.

o Load the aqueous mRNA solution and the organic lipid solution into separate syringes.
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o Set the flow rate ratio to 3:1 (Aqueous:Organic) and a total flow rate appropriate for the
system (e.g., 12 mL/min).

o Initiate the mixing process and collect the resulting nanoparticle suspension.

 Purification and Buffer Exchange:
o Transfer the collected LNP suspension to a dialysis cassette.

o Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with two buffer
changes, to remove ethanol and raise the pH.

e Concentration and Sterilization:

o Concentrate the dialyzed LNPs to the target mMRNA concentration using centrifugal filters if
necessary.

o Sterilize the final LNP formulation by passing it through a 0.22 um syringe filter.

o Storage: Store the final DAL4-mRNA LNPs at 4°C for short-term use or at -80°C for long-
term storage.

LNP Characterization Workflow

Following preparation, a series of quality control assays must be performed to ensure the LNPs
meet the required specifications for preclinical use.
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Final DAL4A-mRNA LNP Sample

Physicochemical Analysis

Electrophoretic Light Scattering (ELS) RiboGreen Assay

Dynamic Light Scattering (DLS)

Key Quality Attributes
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Particle Size & 7

Polydispersity Index (PDI)

Zeta Potentialj Encapsulation Efficiency (EE)j

\/

LNPs Meet Specifications?

Proceed to Preclinical Studies Reformulate / Optimize

Workflow for DAL4-LNP Characterization

Click to download full resolution via product page

A flowchart for the characterization of DAL4-mRNA LNPs.

Protocol 2.2: Size, PDI, and Zeta Potential Measurement

Instrument: Dynamic Light Scattering (DLS) instrument with zeta potential measurement
capability (e.g., Malvern Zetasizer).

Procedure:

o Sample Preparation: Dilute the LNP sample in 1x PBS (for size) or 0.1x PBS (for zeta
potential) to an appropriate concentration to achieve a stable count rate as per the

instrument's recommendation.
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e Size and PDI Measurement:
o Equilibrate the instrument to 25°C.
o Transfer the diluted sample to a cuvette.

o Perform the DLS measurement to obtain the Z-average diameter (size) and Polydispersity
Index (PDI).

o Zeta Potential Measurement:
o Transfer the sample diluted in 0.1x PBS to a folded capillary cell.

o Perform the electrophoretic light scattering (ELS) measurement to determine the zeta
potential.

Protocol 2.3: mRNA Encapsulation Efficiency (EE%)

Method: Quant-iT RiboGreen Assay. This assay uses a dye that fluoresces upon binding to
RNA. By measuring fluorescence before and after lysing the LNPs with a detergent, the
amount of encapsulated RNA can be determined.

Procedure:
e Prepare Standards: Create a standard curve of your specific mMRNA in TE buffer.
e Sample Preparation:

o Sample A (Free mRNA): Dilute the LNP sample 100-fold in TE buffer.

o Sample B (Total mMRNA): Dilute the LNP sample 100-fold in TE buffer containing 2% Triton
X-100. Incubate for 10 minutes at 37°C to lyse the LNPs.

e Assay:
o Add the diluted RiboGreen reagent to all standards and samples.

o Incubate in the dark for 5 minutes.
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o Measure fluorescence (Excitation: ~480 nm / Emission: ~520 nm).

o Calculation:

o Determine the concentration of mMRNA in Sample A and Sample B using the standard
curve.

o Calculate the Encapsulation Efficiency using the formula: EE (%) = [(Total mMRNA) - (Free
mRNA)] / (Total mMRNA) * 100

Preclinical Evaluation Protocols
Protocol 3.1: In Vitro Transfection Efficiency

This protocol assesses the ability of DAL4-LNPs to deliver functional mRNA into cells, leading
to protein expression. Firefly Luciferase (fLuc) mRNA is commonly used as a reporter.

Materials:

Hepatocellular carcinoma cells (e.g., HepG2) or other relevant cell lines.

Complete cell culture medium.

DAL4-LNPs encapsulating fLuc mRNA.

White, clear-bottom 96-well plates.

Luciferase assay reagent (e.g., Bright-Glo™).

Luminometer.

Procedure:

o Cell Seeding: Seed 10,000 HepG2 cells per well in a 96-well plate and allow them to adhere
overnight.

e LNP Treatment:
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o Dilute the DAL4-fLuc LNPs in complete culture medium to achieve the desired final mMRNA
concentrations (e.g., 10, 50, 100 ng/well).

o Remove the old medium from the cells and add the LNP-containing medium.

 Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

e Luminescence Measurement:
o Prepare the luciferase assay reagent according to the manufacturer's protocol.
o Add the reagent to each well and incubate as required.

o Measure the luminescence using a plate-reading luminometer. Higher luminescence
indicates higher protein expression and transfection efficiency.

Protocol 3.2: In Vivo Efficacy in Murine Models

This protocol evaluates the in vivo protein expression from mRNA delivered by DAL4-LNPs.

Materials:

BALB/c or C57BL/6 mice (6-8 weeks old).

DAL4-LNPs encapsulating fLuc mRNA, formulated in sterile PBS.

Anesthesia (e.qg., isoflurane).

D-Luciferin substrate.

In Vivo Imaging System (IVIS).
Procedure:

o Administration: Administer the DAL4-fLuc LNPs to mice via the desired route (e.g.,
intravenous, intramuscular, or intratumoral injection). A typical dose might be 0.1 to 1 mg
MRNA/kg body weight.

e Imaging:
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o At desired time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice.

o Administer D-Luciferin (e.g., 150 mg/kg) via intraperitoneal injection and wait for 10
minutes for substrate distribution.

o Place the mouse in the IVIS chamber and acquire bioluminescence images.

e Analysis: Quantify the bioluminescent signal in the target organs or tissues (e.g., liver,
spleen, tumor) using the accompanying software. The signal intensity correlates with the
level of in vivo protein expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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